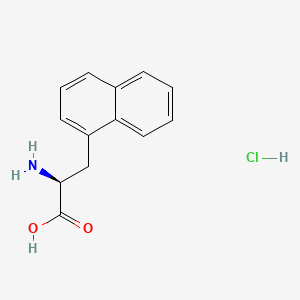

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659780 |

Source

|

| Record name | 3-Naphthalen-1-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122745-10-2 |

Source

|

| Record name | 3-Naphthalen-1-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride

Foreword

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive molecules. Among these, amino acids bearing bulky, lipophilic side chains are of particular interest for their ability to enhance receptor binding, improve metabolic stability, and facilitate passage across biological membranes. This guide provides a comprehensive technical overview of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, a key building block in the synthesis of peptide-based therapeutics. As a derivative of alanine featuring a naphthalen-1-yl moiety, this compound offers a unique combination of steric bulk and aromatic character, making it a valuable tool for researchers and drug development professionals. This document is structured to provide not just data, but a field-proven perspective on the synthesis, characterization, and application of this important synthetic intermediate.

Compound Identification and Core Chemical Properties

This compound, also known as (S)-α-Amino-1-naphthalenepropionic acid hydrochloride or 3-(1-Naphthyl)-L-alanine hydrochloride, is a synthetic amino acid derivative. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free amino acid form.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid;hydrochloride | N/A |

| CAS Number | 122745-10-2 | [1] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [1] |

| Molecular Weight | 251.71 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 254-257 °C (for the free amino acid) | [3] |

| Optical Rotation | -6.0 to -10.0° (c=1, Methanol) | [2] |

| Solubility | Soluble in Methanol | [4] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A robust and widely recognized method for achieving high enantiomeric excess is the Schöllkopf bis-lactim ether synthesis. This method utilizes a chiral auxiliary derived from L-valine to direct the stereoselective alkylation of a glycine anion equivalent.

Rationale for the Synthetic Approach

The Schöllkopf method is favored for its high diastereoselectivity, which typically exceeds 95%[3]. The chiral auxiliary, a bis-lactim ether formed from L-valine and glycine, creates a sterically hindered environment. When the glycine unit is deprotonated to form a nucleophilic carbanion, one face of the anion is effectively shielded by the bulky isopropyl group of the valine auxiliary. Consequently, the subsequent alkylation with an electrophile, in this case, 1-(bromomethyl)naphthalene, proceeds with a strong preference for attack from the less hindered face, leading to the desired (S) stereochemistry at the α-carbon of the newly formed amino acid[3][5].

The subsequent steps involve standard procedures in peptide chemistry: Boc protection of the synthesized free amine, followed by acidic hydrolysis of the bis-lactim ether to release the protected amino acid ester, and finally, saponification of the ester and deprotection of the Boc group with hydrochloric acid to yield the final hydrochloride salt.

Detailed Synthesis Protocol

Figure 1: General workflow for the asymmetric synthesis of this compound.

Step 1: Synthesis of the Schöllkopf Auxiliary (Bis-Lactim Ether)

-

A dipeptide of L-valine and glycine is first synthesized and then cyclized under thermal conditions to form the corresponding 2,5-diketopiperazine.

-

The resulting cyclic dipeptide is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to convert the two amide carbonyls into methoxy groups, yielding the bis-lactim ether chiral auxiliary[3].

Step 2: Asymmetric Alkylation

-

The bis-lactim ether is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral carbon of the glycine moiety, forming a planar, lithiated carbanion[3].

-

1-(Bromomethyl)naphthalene, dissolved in THF, is then added to the reaction mixture. The alkylation is allowed to proceed at low temperature, ensuring high diastereoselectivity.

-

The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

Step 3: Hydrolysis, Protection, and Salt Formation

-

The crude alkylated bis-lactim ether is subjected to mild acid hydrolysis (e.g., with trifluoroacetic acid or dilute HCl). This cleaves the ether linkages and the peptide bond, yielding a mixture of the desired (S)-2-amino-3-(naphthalen-1-yl)propanoic acid methyl ester and the L-valine methyl ester auxiliary[6].

-

The mixture of amino acid esters is separated via chromatography.

-

The purified (S)-2-amino-3-(naphthalen-1-yl)propanoic acid methyl ester is then N-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a water/acetone mixture[5][7].

-

The resulting N-Boc protected methyl ester is saponified using a base such as lithium hydroxide to yield the N-Boc protected free acid.

-

Finally, the Boc protecting group is removed by treatment with a solution of hydrogen chloride (e.g., 4M HCl in dioxane or diethyl ether)[8]. Evaporation of the solvent yields this compound as the final product, which can be purified by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Spectroscopic Analysis

While specific experimental spectra for the hydrochloride salt are not widely available in public databases, the expected spectral characteristics can be reliably predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Features

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Multiple signals in the range of δ 7.4-8.2 ppm, characteristic of the 1-substituted naphthalene ring system. |

| α-Proton (CH) | A triplet or doublet of doublets around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons. | |

| β-Protons (CH₂) | Two diastereotopic protons appearing as a multiplet around δ 3.2-3.8 ppm. | |

| Amine Protons (NH₃⁺) | A broad singlet around δ 8.0-9.0 ppm (in DMSO-d₆) or exchanging with D₂O. | |

| Carboxyl Proton (OH) | A very broad singlet at δ >10 ppm (in DMSO-d₆). | |

| ¹³C NMR | Carbonyl Carbon | Signal around δ 170-175 ppm. |

| Naphthalene Carbons | Multiple signals in the aromatic region, δ 120-135 ppm. | |

| α-Carbon | Signal around δ 53-58 ppm. | |

| β-Carbon | Signal around δ 35-40 ppm. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad absorption band from 2500-3300 cm⁻¹. |

| N-H Stretch (Ammonium) | Broad absorption centered around 3000 cm⁻¹. | |

| C=O Stretch (Carboxylic Acid) | Strong absorption around 1720-1740 cm⁻¹. | |

| C=C Stretch (Aromatic) | Multiple sharp absorptions in the 1450-1600 cm⁻¹ region. | |

| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z at approximately 216.10, corresponding to the free amine (C₁₃H₁₄NO₂⁺). |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives. For a compound like this, a reversed-phase method without derivatization is often suitable, leveraging the aromatic nature of the naphthalene group for UV detection.

Figure 2: A typical experimental workflow for HPLC analysis.

A Representative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the naphthalene ring).

-

Rationale: The use of TFA as an ion-pairing agent helps to achieve sharp peak shapes for the amine and carboxylic acid functionalities. The gradient elution ensures that the compound elutes with a reasonable retention time and good resolution from any potential impurities[9][10].

Stability and Solubility

Understanding the stability and solubility of this compound is crucial for its proper storage, handling, and use in synthetic applications.

-

Stability: As a hydrochloride salt of an amino acid, the compound is generally stable under standard laboratory conditions (room temperature, protected from light and moisture). The protonated amine group is less susceptible to oxidation than a free amine. However, like many amino acids, it may be sensitive to prolonged exposure to high temperatures or extreme pH conditions. In solution, degradation of certain amino acids can occur, though this is often more pronounced in complex mixtures like parenteral nutrition solutions[11][12]. For long-term storage, it is recommended to keep the solid material in a tightly sealed container at 2-8°C.

-

Solubility: The hydrochloride salt form significantly enhances solubility in polar solvents compared to the zwitterionic free amino acid.

-

High Solubility: Methanol[4], Water.

-

Moderate to Low Solubility: Ethanol, Isopropanol[13].

-

Insoluble: Aprotic organic solvents such as diethyl ether, hexanes, and dichloromethane.

-

Insight: The increased solubility in alcohols compared to the free amino acid is a known benefit of forming the hydrochloride salt, as it disrupts the zwitterionic lattice structure that limits the solubility of free amino acids in organic solvents[14]. For use in organic reactions, dissolving the compound in a polar solvent like dimethylformamide (DMF) with the addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is a common practice to generate the free amine in situ.

-

Applications in Research and Drug Development

The primary application of this compound is as a specialized building block in solid-phase peptide synthesis (SPPS) and as an intermediate in the synthesis of small molecule pharmaceuticals.

Figure 3: Key application areas for this compound.

-

Peptide Synthesis: The naphthalenylalanine (Nal) residue is frequently used as a substitute for tryptophan in peptide sequences. The 1-Nal isomer, in particular, has been shown to adopt a similar edge-to-face geometry in aromatic interactions within β-hairpin structures, making it an effective structural mimic of tryptophan[15]. Its incorporation can:

-

Enhance Receptor Affinity: The bulky aromatic side chain can engage in favorable hydrophobic and π-π stacking interactions within receptor binding pockets. This has been exploited in the design of potent Gonadotropin-Releasing Hormone (GnRH) antagonists, where residues like N-acetyl-D-2-Nal are used at the first position to improve binding and stability[10][16].

-

Increase Metabolic Stability: The unnatural side chain can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide therapeutic.

-

-

Pharmaceutical Intermediates: As a chiral building block, it is used in the asymmetric synthesis of complex small molecules. Its structural similarity to neurotransmitters makes it a valuable starting material for libraries of compounds targeting the central nervous system[17][18].

Safety and Handling

-

Hazard Identification: Based on data for the isomeric 2-naphthalenyl compound, the following GHS hazard statements may apply:

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation[19].

-

-

Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2-8°C.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in peptide chemistry and drug discovery. Its unique structural features—a defined stereocenter and a bulky aromatic side chain—provide a powerful tool for medicinal chemists seeking to enhance the potency, stability, and pharmacokinetic profiles of peptide and small molecule drug candidates. While detailed experimental data such as NMR and IR spectra are not ubiquitously published, its chemical properties can be reliably inferred from its structure and data on closely related analogues. The synthetic routes are well-established, relying on proven methods of asymmetric synthesis. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of specialized building blocks like this compound is set to expand, solidifying its role in the development of next-generation medicines.

References

[17] Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex. Crystal Structure, Circular Dichroism, 1H and 13C NMR Spectra of the Complex. Collect. Czech. Chem. Commun. 2005, 70. [5] Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index. [14] Greenberg, D.M. Solubilities Studies of Basic Amino Acids. In Amino Acids and Proteins; Charles C. Thomas Publisher, 1951. [URL: not available from search] [3] Schöllkopf method. Wikipedia. [18] 3-(1-Naphthyl)-DL-alanine. Chem-Impex. [16] Jiang, G. et al. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. J. Med. Chem. [4] 3-(1-Naphthyl)-L-alanine Hydrochloride. Labsolu. [11] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Semantic Scholar. Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [1] 3-(1-naphthyl)-l-alaine hydrochloride. ECHEMI. [9] Rao, B.M. et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [20] 3-(1-Naphthyl)-L-alanine. Chem-Impex. [8] Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. Benchchem. [10] Analytical Methods. RSC Publishing. [6] Taylor, P.J.M., Bull, S.D. An improved synthesis of deuterated Schollkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[alpha-H-2]-phenylalanine methyl esters. University of Bath's research portal. [13] The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [2] 3-(1-Naphthyl)-L-alanine Hydrochloride. Tokyo Chemical Industry. [15] Gellman, S.H. et al. Aromatic interactions with naphthylalanine in a β-hairpin peptide. J. Pept. Sci. 2013. [7] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [19] 2-Naphthalenepropanoic acid, α-amino-, hydrochloride (1:1), (αS)-. Echemi. [12] Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. PubMed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 4. [PDF] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics | Semantic Scholar [semanticscholar.org]

- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 9. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pikka.uochb.cas.cz [pikka.uochb.cas.cz]

- 18. chemimpex.com [chemimpex.com]

- 19. echemi.com [echemi.com]

- 20. chemimpex.com [chemimpex.com]

A Technical Guide to the Molecular Structure and Characterization of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl

Abstract

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, a non-canonical amino acid also known as L-1-Naphthylalanine HCl, serves as a critical chiral building block in modern medicinal chemistry and peptide science. Its unique structure, featuring a bulky, lipophilic naphthalene moiety, provides researchers with a tool to introduce specific steric and hydrophobic properties into novel therapeutic agents and biochemical probes. This guide offers an in-depth analysis of the compound's molecular structure, physicochemical properties, synthesis, and comprehensive characterization. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the causality behind key experimental and analytical choices.

Introduction and Nomenclature

This compound is a synthetic derivative of the amino acid alanine. It is classified as an "unusual" or "non-proteinogenic" amino acid because it is not one of the 20 common amino acids encoded by the standard genetic code. The molecule's key features are:

-

An alanine backbone providing the core amino acid structure.

-

A chiral center at the alpha-carbon (C2) with a defined (S)-configuration, analogous to naturally occurring L-amino acids.

-

A naphthalen-1-yl group attached via a methylene bridge to the beta-carbon (C3). This large, aromatic side chain distinguishes it from natural amino acids like phenylalanine and is the source of its unique properties.[1]

-

A hydrochloride salt , formed by the protonation of the primary amino group. This salt form enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various experimental protocols.

The incorporation of this amino acid into peptides or small molecules can dramatically alter their pharmacological profiles. The naphthalene ring enhances hydrophobicity, which can improve membrane permeability and facilitate entry into the central nervous system.[2] Furthermore, its rigid and sterically demanding structure is invaluable for probing receptor-ligand interactions and designing enzyme inhibitors.[1][3]

Physicochemical Properties

The fundamental properties of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid and its hydrochloride salt are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride | N/A |

| Synonyms | L-1-Naphthylalanine HCl, H-L-1-Nal-OH·HCl | [1][4] |

| CAS Number | 55516-54-6 (Free Acid) | [5] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [6] |

| Molecular Weight | 251.71 g/mol | [6] |

| Appearance | White to very slightly beige powder/solid | [5] |

| Melting Point | 254-257 °C (Free Acid) | [5] |

| Optical Rotation | -13.5° (c=0.8% in 0.3N HCl) | [5] |

| Storage | 2-8°C, sealed, away from moisture | [5][7] |

Molecular Structure and Stereochemistry

The structure of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl is defined by the specific arrangement of its functional groups. The hydrochloride salt exists as an ammonium cation paired with a chloride anion.

-

Chirality: The alpha-carbon is a stereocenter. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: 1) -NH₃⁺, 2) -COOH, 3) -CH₂-Naphthyl, 4) -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the absolute configuration as (S). This stereochemical purity is paramount for its biological applications, as enantiomers often exhibit vastly different pharmacological activities.

-

Salt Formation: The basic amino group readily reacts with hydrochloric acid to form the ammonium salt. This conversion is a standard practice in pharmaceutical chemistry to improve a compound's handling characteristics, particularly its solubility in aqueous media and its long-term stability as a solid.

Caption: 2D representation of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl is a multi-step process that demands precise control over stereochemistry. While numerous specific routes exist, a generalized and logical workflow is presented below. The key is to establish the chiral center correctly, often through asymmetric synthesis or resolution of a racemic mixture.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Protocol: Hydrochloride Salt Formation

This protocol describes the final step of converting the free amino acid (zwitterion) to its hydrochloride salt. This is a critical step driven by the need for a stable, soluble product.

-

Preparation: Suspend the pure, dry (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate) in a flask equipped with a magnetic stirrer and a drying tube. The choice of a non-polar, aprotic solvent is causal; it ensures the precipitation of the ionic salt product, which is insoluble in such media.

-

Acidification: Slowly bubble anhydrous hydrogen chloride gas through the stirred suspension. Alternatively, add a stoichiometric amount (1.0-1.1 eq) of a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane).

-

Precipitation: Continue stirring at room temperature. The formation of a white precipitate indicates the successful conversion to the hydrochloride salt.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting material or solvent.

-

Drying: Dry the product under high vacuum to yield the final (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl.

Spectroscopic and Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure, purity, and stereochemistry of the final product. Each technique provides a unique and complementary piece of information, forming a self-validating system of analysis.

Caption: A comprehensive analytical workflow for quality control and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful tool for elucidating the precise covalent structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of hydrogen and carbon atoms.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different types of protons.

-

Naphthalene Protons: A complex multiplet pattern in the aromatic region (~7.4-8.2 ppm), integrating to 7 protons.

-

-NH₃⁺ Protons: A broad singlet (exchangeable with D₂O) in the downfield region (~8.0-9.0 ppm).

-

Alpha-Proton (-CH): A triplet or doublet of doublets around ~4.0-4.5 ppm, coupled to the adjacent methylene protons.

-

Beta-Protons (-CH₂): Two diastereotopic protons appearing as a multiplet (typically a doublet of doublets) around ~3.0-3.5 ppm.

-

-

¹³C NMR: The spectrum will confirm the presence of 13 distinct carbon atoms, including signals for the carboxyl carbon (~170-175 ppm), the alpha-carbon (~55-60 ppm), the beta-carbon (~35-40 ppm), and the 10 carbons of the naphthalene ring.

Mass Spectrometry (MS)

-

Causality: MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

-

Protocol (Electrospray Ionization, ESI+): A dilute solution of the sample in methanol or acetonitrile/water is infused into the mass spectrometer. In positive ion mode, the instrument will detect the protonated molecule (M+H)⁺, which corresponds to the cation of the salt. The expected m/z value would be approximately 216.10, corresponding to the molecular formula [C₁₃H₁₄NO₂]⁺.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Causality: While NMR and MS confirm the structure, they cannot distinguish between enantiomers. Chiral HPLC is the gold-standard technique for assessing enantiomeric purity.

-

Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) capable of separating amino acid enantiomers, such as a cyclodextrin-based, macrocyclic antibiotic-based (e.g., Teicoplanin), or Pirkle-type column.[8][9]

-

Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) is typically used.

-

Analysis: Inject a dilute solution of the sample. The (S)-enantiomer and any potential (R)-enantiomer impurity will interact differently with the CSP, resulting in different retention times.

-

Validation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. For use in drug development, an e.e. of >99% is typically required.

-

Applications in Research and Drug Development

The unique structural features of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid make it a valuable tool for medicinal chemists.

-

Peptide Modification: When substituted for natural amino acids like Phenylalanine or Tryptophan, it can increase the peptide's resistance to enzymatic degradation, enhance receptor binding affinity through additional hydrophobic interactions, and alter the peptide's secondary structure.[1][4]

-

Pharmacokinetic Modulation: The lipophilic naphthalene group can increase a drug candidate's ability to cross cellular membranes and potentially the blood-brain barrier, making it a useful moiety for developing neuroactive compounds.[2]

-

Fluorescence Probing: The naphthalene ring is inherently fluorescent, allowing the modified peptide or molecule to be used as a probe in fluorescence resonance energy transfer (FRET) studies to investigate protein-protein interactions or conformational changes.

-

Drug Design: It is used as a building block in the synthesis of a wide range of small molecule therapeutics, including protease inhibitors and receptor antagonists, where the bulky side chain can occupy specific hydrophobic pockets in the target protein.[3][10]

Handling and Safety

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl should be handled by qualified professionals in a laboratory setting. Based on data for structurally similar compounds, the following precautions are advised:

-

Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a well-defined molecular entity with significant utility in advanced chemical and pharmaceutical research. Its rigid, bulky, and lipophilic nature, combined with its defined stereochemistry, provides a powerful building block for rationally designing molecules with tailored biological activities. A thorough understanding of its structure, properties, and the analytical methodologies required for its characterization is essential for its effective application in the development of next-generation therapeutics.

References

-

LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]

-

iChemical. (n.d.). (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6. Retrieved from iChemical website. [Link]

-

PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. [Link]

-

LifeTein. (2025). June, 2025 | LifeTein Peptide Blog. LifeTein Peptide Blog. [Link]

-

iChemical. (n.d.). (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2. Retrieved from iChemical website. [Link]

-

Wang, Z., et al. (2010). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. Organic & Biomolecular Chemistry, 8(15), 3439-3443. [Link]

-

PubChem. (n.d.). 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

Tang, Q., & Zhou, L. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Retrieved from HMDB website. [Link]

-

MySkinRecipes. (n.d.). (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride. Retrieved from MySkinRecipes website. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-(1H-indol-3-yl)(114C)propanoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf. [Link]

-

Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1308, 1-22. [Link]

-

Ates, H., et al. (2019). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-544. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride [myskinrecipes.com]

- 3. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6 - iChemical [ichemical.com]

- 6. 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | C13H14ClNO2 | CID 53400888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. chemimpex.com [chemimpex.com]

- 11. (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid | 78306-92-0 [sigmaaldrich.com]

An In-depth Technical Guide to L-1-Naphthylalanine (CAS 55516-54-6): Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the non-proteinogenic amino acid L-1-Naphthylalanine, identified by CAS number 55516-54-6. There is a notable discrepancy in the initial topic suggestion, which incorrectly associated this CAS number with "5-amino-2-((2,6-dichlorophenyl)thio)benzyl alcohol." This guide clarifies this ambiguity and focuses exclusively on the scientifically validated identity of CAS 55516-54-6 as L-1-Naphthylalanine. We delve into its fundamental physicochemical properties, synthesis, and analytical characterization. The core of this guide is dedicated to its significant applications in peptide synthesis and drug discovery, providing detailed protocols and expert insights for its incorporation into novel peptide-based therapeutics and research tools.

Introduction: Clarifying the Chemical Identity of CAS 55516-54-6

It is imperative to begin by addressing a significant discrepancy. While the topic request linked CAS number 55516-54-6 to "5-amino-2-((2,6-dichlorophenyl)thio)benzyl alcohol," extensive database searches have authoritatively identified the compound corresponding to this CAS number as L-1-Naphthylalanine .[1][2][3] This guide will, therefore, focus exclusively on the properties and uses of L-1-Naphthylalanine.

L-1-Naphthylalanine, a synthetic amino acid, is an analog of the natural amino acid L-phenylalanine, with a naphthalene moiety in place of the phenyl group.[4][5] This structural modification imparts unique properties, including increased hydrophobicity and steric bulk, making it a valuable tool for researchers in medicinal chemistry and biochemistry.[4] Its incorporation into peptides can significantly influence their conformation, stability, and biological activity.

Physicochemical Properties of L-1-Naphthylalanine

A thorough understanding of the physicochemical properties of L-1-Naphthylalanine is crucial for its effective application in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 55516-54-6 | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid | [1] |

| Synonyms | (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, H-1-Nal-OH, 3-(1-Naphthyl)-L-alanine | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 254-257 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO and chloroform. | [4] |

| Optical Rotation | [α]²⁰/D = -13.5° (c=0.8% in 0.3N HCl) | [3] |

Synthesis and Characterization

L-1-Naphthylalanine is not naturally occurring and is produced through synthetic organic chemistry. A common synthetic route involves the alkylation of a protected alanine derivative with 1-(bromomethyl)naphthalene. The resulting product is then deprotected to yield the final amino acid.

Analytical Characterization

The identity and purity of L-1-Naphthylalanine are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern to verify the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized amino acid. Chiral HPLC can be employed to determine the enantiomeric purity.

Applications in Peptide Synthesis and Drug Discovery

The unique structural features of L-1-Naphthylalanine make it a valuable building block in the design of novel peptides with enhanced therapeutic potential.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

L-1-Naphthylalanine is readily incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[4][7] The bulky naphthyl group can influence peptide secondary structure, often promoting the formation of β-turns and helical structures.

Below is a generalized workflow for the incorporation of Fmoc-L-1-Naphthylalanine into a growing peptide chain on a solid support.

Caption: General workflow for the incorporation of Fmoc-L-1-Naphthylalanine in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-L-1-Naphthylalanine

This protocol outlines a standard manual procedure for coupling Fmoc-L-1-Naphthylalanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-1-Naphthylalanine

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base (e.g., DIEA - N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete deprotection.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-1-Naphthylalanine (3-5 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.[8]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours. The bulky nature of the naphthyl group may require a longer coupling time compared to smaller amino acids.[8]

-

Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.[8]

-

Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.[8]

-

Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptide sequences.[8]

Modulation of Peptide Properties and Biological Activity

The incorporation of L-1-Naphthylalanine can confer several advantageous properties to peptides:

-

Increased Hydrophobicity: The large, non-polar naphthalene ring significantly increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[4]

-

Enhanced Stability: The bulky side chain can protect the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life.

-

Conformational Rigidity: The steric hindrance of the naphthyl group can restrict the conformational freedom of the peptide, locking it into a bioactive conformation and potentially increasing its binding affinity and selectivity for its target.[5]

These properties make L-1-Naphthylalanine a valuable tool in the design of peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists. For instance, its structural similarity to phenylalanine and tryptophan allows it to be substituted into peptide sequences to probe the importance of aromatic interactions in ligand-receptor binding.[5][9]

L-1-Naphthylalanine as a Fluorescent Probe

The naphthalene moiety of L-1-Naphthylalanine is intrinsically fluorescent.[4] This property allows it to be used as a fluorescent probe to study peptide-protein interactions, protein folding, and conformational changes. When incorporated into a peptide, changes in the local environment of the naphthyl group upon binding to a target protein can lead to alterations in its fluorescence properties (e.g., intensity, emission wavelength), providing valuable insights into the binding event.

Caption: Conceptual diagram of L-1-Naphthylalanine as a fluorescent probe.

Safety and Handling

L-1-Naphthylalanine and its derivatives should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[2]

-

Store in a cool, dry place away from incompatible materials.

Conclusion

L-1-Naphthylalanine (CAS 55516-54-6) is a versatile and valuable unnatural amino acid for researchers and drug development professionals. Its unique physicochemical properties, stemming from the bulky and hydrophobic naphthalene side chain, offer a powerful tool to modulate the structure, stability, and biological activity of peptides. Through its straightforward incorporation via solid-phase peptide synthesis, L-1-Naphthylalanine can be leveraged to create novel peptide therapeutics with enhanced pharmacokinetic profiles and to develop sophisticated fluorescent probes for studying complex biological interactions. As the field of peptide-based drug discovery continues to expand, the strategic use of non-proteinogenic amino acids like L-1-Naphthylalanine will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

-

Fmoc-L-1-Naphthylalanine | C28H23NO4 | CID 2734474 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry. Retrieved January 15, 2026, from [Link]

-

Aromatic interactions with naphthylalanine in a β-hairpin peptide. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Unusual Amino Acids: Naphthylalanine. (2025, June 26). LifeTein Peptide Blog. Retrieved January 15, 2026, from [Link]

-

1-Naphthyl-L-alanine | C13H13NO2 | CID 2724883 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Fmoc-3-(1-naphthyl)-L-alanine. (n.d.). Chem-Impex. Retrieved January 15, 2026, from [Link]

-

Aromatic interactions with naphthylalanine in a β-hairpin peptide. (2013, March 2). PubMed. Retrieved January 15, 2026, from [Link]

-

L-1-Naphthylalanine - Names and Identifiers. (2024, April 9). ChemBK. Retrieved January 15, 2026, from [Link]

-

1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. (1990, January). PubMed. Retrieved January 15, 2026, from [Link]

-

HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central (PMC). Retrieved January 15, 2026, from [Link]

-

Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. (2025, September 19). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

Sources

- 1. 1-Naphthyl-L-alanine | C13H13NO2 | CID 2724883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. L-1-Naphthylalanine | 55516-54-6 [chemicalbook.com]

- 4. lifetein.com [lifetein.com]

- 5. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Naphthalene-Containing Amino Acids: A Technical Guide for Drug Discovery

Introduction: The Naphthalene Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic incorporation of specific chemical motifs can profoundly influence the biological activity, pharmacokinetic properties, and therapeutic potential of novel molecular entities. Among these, the naphthalene ring system, a bicyclic aromatic hydrocarbon, has emerged as a "privileged scaffold." Its rigid, planar, and lipophilic nature provides an ideal framework for designing molecules that can engage in crucial biological interactions, such as π-π stacking with aromatic residues in enzyme active sites or intercalation into DNA.[1] When conjugated with amino acids, the fundamental building blocks of proteins, the resulting naphthalene-containing amino acids offer a unique combination of structural rigidity, hydrophobicity, and chirality, making them invaluable tools in the design of peptidomimetics and other bioactive compounds.[2] This technical guide provides an in-depth exploration of the diverse biological activities of these hybrid molecules, with a focus on their anticancer, antimicrobial, and neuroprotective properties, supported by experimental protocols and mechanistic insights to empower researchers in their quest for next-generation therapeutics.

Anticancer Activity: Targeting the Proliferative Machinery of Cancer Cells

The conjugation of naphthalene moieties with amino acids has yielded a plethora of compounds with significant antiproliferative activity against various cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Mechanism of Action: From Enzyme Inhibition to Apoptosis Induction

A prominent strategy in the design of naphthalene-based anticancer agents is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, derivatives of naphthalen-1-yloxyacetamide have demonstrated potent inhibition of aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.[3] Furthermore, certain naphthalene derivatives have been shown to act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]

The pro-apoptotic effects of naphthalene-containing compounds are often mediated through the intrinsic mitochondrial pathway. This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating the caspase cascade.[3]

Quantitative Analysis of Anticancer Potency

The cytotoxic and antiproliferative activities of naphthalene-amino acid conjugates are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the in-vitro cytotoxic activity of selected naphthalene derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5f (Naphthalene-enamide analog) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [4] |

| 5g (Naphthalene-enamide analog) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [4] |

| Doxorubicin (Reference Drug) | Huh-7 (Hepatocellular Carcinoma) | 7.20 | [4] |

| 5d (Naphthalen-1-yloxyacetamide conjugate) | MCF-7 (Breast Cancer) | 2.33 | [3] |

| 5e (Naphthalen-1-yloxyacetamide conjugate) | MCF-7 (Breast Cancer) | 3.03 | [3] |

| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 6.89 | [3] |

| L2 (2,3-disubstituted naphthalene-1,4-dione) | MCF-7 (Breast Cancer) | 28.42 | [5] |

| L3 (2,3-disubstituted naphthalene-1,4-dione) | MCF-7 (Breast Cancer) | 29.38 | [5] |

| Adriamycin (Reference Drug) | MCF-7 (Breast Cancer) | 15.28 | [5] |

| 6a (Naphthalene-substituted triazole spirodienone) | MDA-MB-231 (Breast Cancer) | 0.03-0.26 | [6] |

Experimental Protocol: In-Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Huh-7 or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the naphthalene-containing amino acid derivatives and a reference drug (e.g., Doxorubicin) in the growth medium. After 24 hours of cell incubation, replace the medium with 100 µL of the medium containing the test compounds at different concentrations.[7] Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a further 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Diagram: Experimental Workflow for MTT Assay

Caption: Workflow of the in-vitro cytotoxicity MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Naphthalene-amino acid conjugates, particularly naphthalimide derivatives, have shown promising activity against a broad spectrum of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Mechanism of Action: Targeting Bacterial DNA and Enzymes

The antibacterial mechanism of many naphthalimide derivatives involves their ability to interact with bacterial DNA. These compounds can intercalate into the DNA double helix, forming a stable complex that blocks DNA replication and transcription, ultimately leading to bacterial cell death.[9] Additionally, some naphthalimide-aminothiazole derivatives have been shown to bind to the gyrase-DNA complex, inhibiting this essential enzyme involved in DNA supercoiling.[9]

Quantitative Analysis of Antimicrobial Potency

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4d (Naphthalimide aminothiazole) | MRSA | 4 | [9] |

| 4d (Naphthalimide aminothiazole) | Escherichia coli | 8 | [9] |

| 4c (Naphthalimide aminothiazole) | Acinetobacter baumannii | 8 | [9] |

| 5d (Naphthalimide hydrazide) | Carbapenem-resistant A. baumannii | 0.5-1 | [11][12] |

| 17b (Naphthalimide-thiourea) | S. aureus | 0.03125 | [10] |

| 17b (Naphthalimide-thiourea) | MRSA | 0.06 | [10] |

| 17b (Naphthalimide-thiourea) | VRSA | 0.06 | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the naphthalene-containing amino acid derivative in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or by measuring the optical density at 600 nm.[13]

Diagram: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Effects: Shielding Neurons from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Naphthalene-containing amino acids have emerged as promising candidates for the development of neuroprotective agents.

Mechanism of Action: Combating Oxidative Stress and Apoptosis

One of the key mechanisms underlying the neuroprotective effects of these compounds is their ability to mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[14] For instance, naphtha[1,2-d]thiazol-2-amine has been shown to reduce haloperidol-induced oxidative damage in the brain by decreasing lipid peroxidation and increasing the levels of endogenous antioxidants like glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[14] By scavenging free radicals and bolstering the cellular antioxidant defense system, these compounds can protect neurons from oxidative injury. Furthermore, some naphthalene derivatives have been shown to inhibit apoptosis in neuronal cells, a critical process in neurodegeneration.[15]

Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model of Oxidative Stress

A common in-vitro model to assess neuroprotective activity involves inducing oxidative stress in neuronal cells (e.g., using hydrogen peroxide, H₂O₂) and evaluating the ability of a test compound to prevent cell death.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate medium.

-

Pre-treatment: Treat the cells with various concentrations of the naphthalene-containing amino acid derivative for a specific period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the pre-treated cells to a neurotoxic concentration of an oxidizing agent like H₂O₂ for a defined duration.

-

Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay described previously or a lactate dehydrogenase (LDH) release assay.

-

Evaluation of Oxidative Stress Markers: To further elucidate the mechanism, measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA, and the activity of antioxidant enzymes (SOD, catalase).

-

Data Analysis: Compare the cell viability and levels of oxidative stress markers in compound-treated cells with those in the vehicle-treated control group exposed to the oxidizing agent.

Sources

- 1. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of naphtha[1,2-d]thiazol-2-amine in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride: From Discovery to Application

Foreword: The Architectural Elegance of Non-canonical Amino Acids in Drug Design

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often leads us beyond the confines of nature's 20 canonical amino acids. The strategic incorporation of non-canonical amino acids into peptide-based therapeutics or as chiral building blocks for small molecules has become a cornerstone of modern drug discovery. These unique molecular scaffolds offer a wealth of possibilities for modulating pharmacological properties, enhancing metabolic stability, and optimizing target engagement. Among these, (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, also known as L-1-Naphthylalanine, stands out as a testament to the power of synthetic amino acids in shaping the future of medicine. This technical guide provides a comprehensive exploration of its discovery, synthesis, and pivotal role in the development of life-changing therapies.

A Historical Perspective: The Dawn of Synthetic Amino Acids

The precise moment of discovery for (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid is not definitively documented in a singular, seminal publication. Instead, its emergence can be traced back to the mid-20th century, a period of burgeoning research into amino acid analogs.[1] Scientists at the time were keenly interested in understanding the principles of enzyme inhibition and peptide mimicry. By systematically modifying the side chains of natural amino acids, they sought to create molecules that could interact with biological targets in novel ways.

L-1-Naphthylalanine, a synthetic compound not found in nature, was born out of this exploratory era.[1] Its structure, featuring a bulky and hydrophobic naphthalene ring appended to an alanine backbone, offered a unique tool to probe the spatial and electronic requirements of enzyme active sites and receptor binding pockets. The naphthalene moiety, significantly larger than the phenyl group of phenylalanine, provided a means to introduce steric hindrance and enhance hydrophobic interactions, thereby influencing the conformation and bioactivity of peptides into which it was incorporated.

The hydrochloride salt form of this amino acid enhances its solubility in aqueous media, a critical attribute for its use in various synthetic and biological applications. While the free amino acid is only slightly soluble in water, the hydrochloride salt allows for easier handling and formulation.[2][3]

The Strategic Importance of Chirality and the Naphthyl Moiety in Medicinal Chemistry

The therapeutic efficacy of many drugs is intrinsically linked to their three-dimensional structure, a concept known as chirality.[4] For chiral molecules, different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, with its defined stereochemistry at the alpha-carbon, is a valuable chiral building block that ensures the stereochemical purity of the final drug product.

The naphthalene group itself is a versatile scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] Its rigid, aromatic nature allows for strong π-π stacking interactions with aromatic residues in target proteins, often leading to enhanced binding affinity. Furthermore, the lipophilic character of the naphthyl group can improve a drug candidate's ability to cross cellular membranes, a crucial factor in reaching intracellular targets.

Synthesis and Characterization: A Guide for the Bench Chemist

The synthesis of enantiomerically pure (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid is a key challenge that has been addressed through various asymmetric synthesis strategies. One of the most effective methods involves the use of a chiral auxiliary to control the stereochemistry of the newly formed chiral center.

Asymmetric Synthesis via a Chiral Nickel(II) Complex

A robust and scalable method for the asymmetric synthesis of L-1-Naphthylalanine utilizes a chiral nickel(II) complex of a Schiff base derived from a chiral amine. This approach provides high enantiomeric excess and good overall yields.

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Synthesis

Step 1: Preparation of the Chiral Ni(II) Complex of the Glycine Schiff Base

-

To a solution of the chiral auxiliary (e.g., (S)-N-(2-benzoylphenyl)-1-benzyl-pyrrolidine-2-carboxamide) in methanol, add an equimolar amount of nickel(II) nitrate hexahydrate and glycine.

-

Add a solution of sodium methoxide in methanol and reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated chiral Ni(II) complex by filtration. Wash with cold methanol and dry under vacuum.

Step 2: Asymmetric Alkylation

-

Suspend the chiral Ni(II) complex in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as powdered potassium hydroxide, and stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-(bromomethyl)naphthalene in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated complex.

Step 3: Hydrolysis and Liberation of the Amino Acid

-

Dissolve the crude alkylated complex in a mixture of acetone and 6M hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the precipitated chiral auxiliary by filtration. The auxiliary can be recovered and reused.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and purify by ion-exchange chromatography to obtain (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid.

Detailed Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid in a minimal amount of a suitable organic solvent in which the free base is soluble, such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (or bubble gaseous HCl through the solution) with stirring until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Characterization Data

The structural integrity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. The following table summarizes typical characterization data. Note: As spectral data for the specific hydrochloride salt of the (S)-1-naphthyl isomer is not widely published, the following data is a composite of expected values based on the free amino acid and related structures. Researchers should always acquire their own data for confirmation.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 251.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in water, methanol. Slightly soluble in ethanol. |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): 8.1-7.4 (m, 7H, naphthyl), 4.2 (t, 1H, α-CH), 3.6-3.4 (m, 2H, β-CH₂) |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): 175.1 (C=O), 134.2, 132.5, 130.8, 129.1, 128.7, 127.6, 126.9, 126.3, 125.8, 124.0 (naphthyl), 55.4 (α-C), 34.2 (β-C) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000 (C-H stretch, aromatic), ~1740 (C=O stretch, carboxylic acid), ~1600, 1500 (C=C stretch, aromatic), ~1200 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 216.1 [M-Cl]⁺ |

Applications in Drug Discovery and Development

The unique structural features of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid have made it a valuable component in the design of peptide and peptidomimetic drugs. Its incorporation can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a therapeutic candidate.

Caption: The role of L-1-Naphthylalanine in the drug development pipeline.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

A prominent application of a naphthylalanine derivative is in the development of gonadotropin-releasing hormone (GnRH) antagonists. These drugs are used to treat hormone-sensitive cancers, such as prostate cancer, and in assisted reproduction technologies.

-

Degarelix: This injectable GnRH antagonist, used for the treatment of advanced prostate cancer, incorporates a D-2-naphthylalanine residue at its N-terminus.[1][6][7][8] The bulky naphthyl group plays a crucial role in the binding of the peptide to the GnRH receptor, leading to its antagonistic activity.

-

Ganirelix: Used to prevent premature ovulation in women undergoing fertility treatment, Ganirelix is another synthetic decapeptide GnRH antagonist that features a D-2-naphthylalanine residue at the N-terminus.[4][9][10][11]

While these examples utilize the 2-naphthyl isomer, the underlying principle of employing a bulky, hydrophobic amino acid to enhance receptor binding and modulate pharmacological activity is the same for the 1-naphthyl isomer.

Research Applications

Beyond its direct incorporation into therapeutics, L-1-Naphthylalanine serves as a valuable research tool:

-

Fluorescent Probe: The naphthalene moiety is inherently fluorescent, allowing for the use of L-1-Naphthylalanine as a fluorescent probe to study peptide-protein interactions and conformational changes in peptides.

-

Mimicking Tryptophan: Due to its bicyclic aromatic structure, L-1-Naphthylalanine is often used as a mimic for tryptophan in peptide studies to investigate the role of aromatic interactions in protein folding and binding.[12]

Conclusion and Future Outlook

This compound is more than just a synthetic curiosity; it is a powerful tool in the arsenal of medicinal chemists and drug developers. Its unique combination of chirality, hydrophobicity, and aromaticity has enabled the creation of potent and life-saving therapeutics. As our understanding of disease pathways deepens and the demand for more sophisticated drugs grows, the strategic use of non-canonical amino acids like L-1-Naphthylalanine will undoubtedly continue to play a pivotal role in the future of medicine. The continued exploration of novel synthetic methodologies and the discovery of new applications for this versatile building block promise to open up exciting new avenues in drug discovery.

References

- Chirality in Drug Design and Development. (n.d.).

-

Ganirelix. PubChem. Retrieved from [Link]

-

Degarelix. PubChem. Retrieved from [Link]

-

Ganirelix Acetate Injection - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Ganirelix Acetate | C84H121ClN18O17 - PubChem. (n.d.). Retrieved from [Link]

-

L-1-Naphthylalanine - Names and Identifiers - ChemBK. (2024, April 9). Retrieved from [Link]

- Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex. Crystal Structure, Circular Dichroism, 1H and 13C NMR Spectra of the Complex. (2005).

-

MANUFACTURE OF DEGARELIX - Patent EP2892892B1. (n.d.). Retrieved from [Link]

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). European Journal of Medicinal Chemistry, 161, 246-279.

-

How to convert amino acid to its hydrochloride? - ResearchGate. (2016, November 30). Retrieved from [Link]

- US9592266B2 - Manufacture of degarelix - Google Patents. (n.d.).

-

Unusual Amino Acids: Naphthylalanine | LifeTein Peptide Blog. (2025, June 26). Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) - Human Metabolome Database. (n.d.). Retrieved from [Link]

- US20100204470A1 - method for salt preparation - Google Patents. (n.d.).

-

Aromatic interactions with naphthylalanine in a β-hairpin peptide - ResearchGate. (2013, March). Retrieved from [Link]

-

H-1-Nal-OH, 3-(1-Naphthyl)-L-alanine, CAS 55516-54-6 - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid, CAS No. 55516-54-6 - iChemical. (n.d.). Retrieved from [Link]

-

2-Amino-1-naphthalenesulfonic acid - NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Naphthol, 1-amino-, hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

(r,s)-fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid - PubChemLite. (n.d.). Retrieved from [Link]

-

(R)-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

-

(2S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride - PubChem. (n.d.). Retrieved from [Link]

-

A new and expeditious asymmetric synthesis of (R)- and (S)-2-aminoalkanesulfonic acids from chiral amino alcohols | Request PDF - ResearchGate. (2004, January). Retrieved from [Link]

-

2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | C13H14ClNO2 - PubChem. (n.d.). Retrieved from [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing). (2020, May 19). Retrieved from [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem. (n.d.). Retrieved from [Link]

-

(S)-2-Amino-3-(benzo[d][4][6]dioxol-5-yl)propanoic acid hydrochloride - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules - ResearchGate. (2023, September 8). Retrieved from [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

-

1,4-aminonaphthol hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC - PubMed Central. (2023, May 24). Retrieved from [Link]

-

(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, CAS No. 58438-03-2 - iChemical. (n.d.). Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. L-1-Naphthylalanine CAS#: 55516-54-6 [m.chemicalbook.com]

- 4. york.ac.uk [york.ac.uk]